REACTION_CXSMILES
|
[C:1]([O-])([O-])=O.[K+].[K+].Br[C:8]([Br:11])([CH3:10])C.[K].[CH3:13][O:14][C:15]1[CH:20]=[C:19]([N+:21]([O-:23])=[O:22])[CH:18]=[CH:17][C:16]=1[OH:24]>CN(C=O)C>[Br:11][CH2:8][CH2:10][CH2:1][O:24][C:16]1[CH:17]=[CH:18][C:19]([N+:21]([O-:23])=[O:22])=[CH:20][C:15]=1[O:14][CH3:13] |f:0.1.2,^1:11|
|
Name
|
|
Quantity
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2 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
8.8 g
|
Type
|
reactant
|
Smiles
|
BrC(C)(C)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[K]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC(=C1)[N+](=O)[O-])O
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After removal of any precipitate
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Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
CUSTOM
|
Details
|
the filtrate was partitioned between EtOAc/H2O (100/20 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed on silica gel using 5%-20% gradient EtOAc/hexanes
|
Type
|
WASH
|
Details
|
to elute the title compound as a yellow brownish solid (1.5 g, 36%)
|
Name
|
|
Type
|
|
Smiles
|
BrCCCOC1=C(C=C(C=C1)[N+](=O)[O-])OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |